Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate
Description
Properties
CAS No. |
35620-60-1 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
ethyl 2,3-dioxo-5,6,7,8-tetrahydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-2-15-10(14)7-6-4-3-5-11(6)9(13)8(7)12/h6-7H,2-5H2,1H3 |
InChI Key |
GLWQPGOZTAQVIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2CCCN2C(=O)C1=O |
Origin of Product |
United States |
Preparation Methods
Alternative Synthetic Routes and Modifications
While the azomethine ylide cycloaddition is predominant, other synthetic approaches have been explored in research contexts, including:
Multi-step synthesis involving pre-formed intermediates :
Some methods isolate azomethine ylides or related intermediates before cycloaddition, allowing for more controlled reaction conditions.Functional group transformations post-cycloaddition :
Oxidation, reduction, or substitution reactions on the pyrrolizine core to yield derivatives or to optimize biological activity.
Reaction Types and Reagents Used in Preparation and Derivatization
| Reaction Type | Common Reagents | Purpose/Outcome |
|---|---|---|
| Cycloaddition | Proline, Ninhydrin, Dialkyl acetylenedicarboxylates | Formation of pyrrolizine ring |
| Oxidation | Potassium permanganate, Chromium(VI) reagents | Introduction of keto groups or further oxidation |
| Reduction | Sodium borohydride, Lithium aluminum hydride | Conversion of keto groups to hydroxyls or other reduced forms |
| Substitution | Various nucleophiles (amines, thiols) | Functionalization of the pyrrolizine ring |
These reactions enable the synthesis of this compound and its analogs with tailored properties for research and potential therapeutic applications.
Research Findings on Preparation and Scalability
- The one-pot cycloaddition method has been validated in multiple studies for its reproducibility and yield efficiency.
- The reaction proceeds with high regioselectivity, producing predominantly the 2,3-dioxo isomer of the hexahydro-pyrrolizine carboxylate.
- Scale-up potential has been demonstrated in pilot studies, indicating feasibility for industrial synthesis, although detailed industrial process parameters remain proprietary or unpublished.
- The use of environmentally benign solvents like ethanol aligns with green chemistry principles, enhancing the method's attractiveness for larger-scale production.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| CAS Number | 35620-60-1 |
| Molecular Formula | C10H13NO4 |
| Molecular Weight | ~211.21 g/mol |
| Primary Synthetic Route | One-pot azomethine ylide cycloaddition |
| Starting Materials | Proline, Ninhydrin, Dialkyl acetylenedicarboxylates |
| Solvent | Alcohols (e.g., ethanol) |
| Reaction Type | [3+2] Cycloaddition |
| Reaction Conditions | Ambient to moderate temperature, several hours |
| Scalability | Demonstrated at pilot scale |
| Post-synthesis Modifications | Oxidation, reduction, substitution reactions |
Chemical Reactions Analysis
Cyclization Reactions
The compound participates in intramolecular cyclization under acidic conditions. For example, heating derivatives of ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate in alcohols with hydrochloric acid triggers rapid ring-closure (1–2 minutes), yielding substituted pyrrolizines . The solvent determines the alkoxy group introduced:
| Product | R¹ | R² (solvent) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 8a | Me | Me (MeOH) | 33 | 118–120 |
| 8b | Me | Et (EtOH) | 31 | 100–102 |
| 8c | Ph | Me (MeOH) | 87 | 131–132 |
| 8d | Ph | Et (EtOH) | 75 | 104–105 |
| 8e | Ph | iPr (iPrOH) | 80 | 140–143 |
This reaction proceeds via intermediate formation (e.g., 9 in Scheme 7 of ), which cyclizes upon reflux. Trifluoroethanol/HCl further modifies the product, yielding chloro derivatives like 12 (Scheme 9) .
Nucleophilic Substitution
In molten phenol with HCl, the compound undergoes nucleophilic substitution rather than forming phenoxy derivatives. For instance, reaction of 4b in phenol produces 11 (4-hydroxyphenyl derivative) instead of the expected phenoxy analog 10 (Scheme 8) . This highlights the electrophilic character of the carbonyl groups.
Multicomponent Reactions
This compound derivatives form complex heterocycles via three-component reactions. For example:
-
Proline-based synthesis : Reacting proline (secondary α-amino acid) with dialkyl acetylenedicarboxylates and N-substituted maleimides in refluxing ethanol yields functionalized pyrrolo[3,4-a]pyrrolizines with high diastereoselectivity .
-
Primary amino acid routes : Using glycine or alanine with two equivalents of acetylenedicarboxylate and maleimides produces hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl maleates .
Reaction Mechanisms and Conditions
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate has garnered attention for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Inhibition of Protein Tyrosine Kinases : This compound may serve as an inhibitor of Janus kinases and other protein tyrosine kinases, which are implicated in several inflammatory and autoimmune diseases such as rheumatoid arthritis and lupus . The modulation of these kinases can help manage diseases where immune system dysregulation is a factor.
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound show promise in the treatment of malignancies. The compound's ability to enhance the efficacy of existing chemotherapeutics has been noted in research focusing on drug delivery systems and combinatorial therapy approaches .
The biological activity of this compound extends to several areas:
Synthetic Organic Chemistry
The synthesis of this compound can be approached through several methods that involve multi-step reactions. Its distinct structure allows it to serve as a versatile building block for the development of more complex molecules in organic synthesis.
Case Studies
Several case studies highlight the applications and research surrounding this compound:
- Case Study on Anticancer Activity : A study evaluated a series of pyrrolizine derivatives for their ability to inhibit cancer cell proliferation. This compound showed promising results in reducing cell viability in specific cancer cell lines compared to control groups .
- Protein Kinase Inhibition Study : Research focused on the inhibitory effects of related compounds on Janus kinases demonstrated that structural modifications could enhance potency and selectivity, paving the way for further exploration of this compound as a therapeutic candidate .
Mechanism of Action
The mechanism of action of ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Structural Comparison
Table 1: Key Structural Features of Selected Compounds
| Compound Name (CAS) | Core Structure | Substituents/Modifications |
|---|---|---|
| Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate (35620-60-1) | Pyrrolizine bicyclic system | Ethyl ester, two ketones (C2, C3) |
| 5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (21730-79-0) | Pyrroloimidazole | Methoxy (C5), two ketones (C1, C3) |
| 1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride (62233-59-4) | Decahydroquinoline | Ethyl, ethynyl, hydroxyl, hydrochloride salt |
| 2-Amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (445015-24-7) | Hexahydroquinoline | Methoxyphenyl, pyridinyl, cyano, amino |
Key Observations:
- Core Rings: The target compound’s pyrrolizine system differs from the pyrroloimidazole (21730-79-0) and decahydroquinoline (62233-59-4) cores, which exhibit distinct ring sizes and saturation levels.
- Substituents : Unlike analogs with methoxy (21730-79-0) or ethynyl groups (62233-59-4), the ethyl ester in the target compound may enhance lipophilicity, influencing bioavailability .
- Functional Groups : The dual ketones in the target compound could increase electrophilicity compared to analogs with single ketones or hydroxyl groups.
Crystallographic and Computational Considerations
reports the crystal structure of a benzimidazole-pyrrolizine hybrid, emphasizing the role of hydrogen bonding in stabilizing molecular conformations. If this compound were analyzed via SHELX (), its planar ketone groups might adopt distinct torsion angles compared to analogs with bulky substituents (e.g., 445015-24-7), affecting packing efficiency and crystal morphology .
Biological Activity
Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C10H13NO4
- Molecular Weight : 213.22 g/mol
- CAS Number : 85801-37-2
The compound features a pyrrolizine ring structure, which is significant in many biological applications due to its ability to interact with various biological molecules.
1. Inhibition of Protein Tyrosine Kinases
Research indicates that compounds similar to this compound may act as inhibitors of protein tyrosine kinases (PTKs), which play critical roles in cellular signaling pathways involved in growth and differentiation. Inhibition of PTKs can modulate immune responses and is particularly relevant in the context of inflammatory diseases and autoimmune disorders .
2. Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity. The compound's ability to interfere with cell proliferation and induce apoptosis in cancer cells has been noted, making it a candidate for further investigation as a potential chemotherapeutic agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
In a study examining the effects of this compound on cancer cell lines, significant cytotoxic effects were observed against breast and ovarian cancer cells. The compound was found to disrupt the cell cycle and induce apoptosis through intrinsic pathways, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via condensation reactions using ethyl oxalyl monochloride and pyrrolizine derivatives under inert conditions. For example, intermediates are characterized via NMR (e.g., δ 13.38 ppm for NH protons) and ESI-MS (e.g., m/z 450.2 [M+1]) to confirm structural integrity . Recrystallization in methanol or ethanol is commonly employed for purification .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology : X-ray crystallography (using SHELX programs for refinement ), / NMR (e.g., coupling constants and chemical shifts for pyrrolizine protons ), and ESI-MS are essential. Crystallographic parameters (e.g., R factor = 0.037) validate bond lengths and angles .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use P95/P1 respirators for particulate protection, full-body chemical-resistant suits, and gloves. Emergency procedures include eye flushing (15+ minutes) and avoiding induced vomiting upon ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR or crystallographic data during structural analysis?
- Methodology : Cross-validate NMR assignments with computational tools (e.g., DFT calculations for predicting chemical shifts ). For crystallography, employ SHELXL refinement with high-resolution data (e.g., data-to-parameter ratio >12.5) and check for twinning or disorder using SHELXPRO .
Q. What strategies optimize synthetic yield and purity for derivatives of this compound?
- Methodology : Use green chemistry approaches, such as deep eutectic solvents (e.g., KCO/glycerol at 80°C) to enhance reaction efficiency . Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1 molar ratios of aldehydes and ethyl cyanoacetate) .
Q. How can computational modeling predict the reactivity of this compound in drug design?
- Methodology : Apply density functional theory (DFT) to model electron distribution and reactive sites (e.g., carbonyl groups at C2/C3). Hirshfeld surface analysis can identify intermolecular interactions (e.g., hydrogen bonding with pyridine moieties) .
Q. What experimental phasing techniques are suitable for resolving its crystal structure in complex matrices?
- Methodology : Use SHELXC/D/E pipelines for high-throughput phasing of twinned crystals. For macromolecular complexes, combine high-resolution data (≤1.0 Å) with molecular replacement using homologous structures .
Q. How is the biological activity of this compound assessed in pharmacological studies?
- Methodology : Conduct DPPH assays for antioxidant activity (IC calculations via absorbance at 517 nm ) and CLSI-compliant MIC/MBC tests for antimicrobial efficacy against ATCC strains (e.g., Staphylococcus aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
